Chemical structure and properties of 3-[4-(Benzyloxy)butoxy]propan-1-ol
Chemical structure and properties of 3-[4-(Benzyloxy)butoxy]propan-1-ol
Disclaimer: This document presents a theoretical analysis of 3-[4-(benzyloxy)butoxy]propan-1-ol. As of the latest literature review, no specific experimental data, including a dedicated CAS number, has been publicly documented for this exact compound. The following information regarding its properties, synthesis, and potential applications is inferred from its constituent chemical moieties and data on structurally analogous compounds. This guide is intended for research and development professionals and all proposed experimental procedures should be undertaken with rigorous safety protocols and independent validation.
Introduction: Unveiling a Novel Glycol Ether Derivative
3-[4-(Benzyloxy)butoxy]propan-1-ol is a bifunctional organic molecule characterized by a primary alcohol and two ether linkages. Its structure combines a flexible butoxy-propanol backbone with a benzyl ether terminus, suggesting a unique combination of properties that could be valuable in materials science, specialty chemicals, and as a synthetic intermediate. This guide provides a foundational, albeit theoretical, overview to stimulate and inform future research into this compound.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure, derived from its IUPAC name, consists of a propan-1-ol unit connected via an ether linkage at its 3-position to a 4-(benzyloxy)butoxy group.
Molecular Formula: C₁₇H₂₈O₃
Molecular Weight: 296.40 g/mol
The presence of a terminal hydroxyl group and internal ether oxygens suggests the molecule will exhibit properties characteristic of both alcohols and ethers. The benzyl group introduces aromatic character, while the long alkyl chain imparts lipophilicity.
Table 1: Predicted Physicochemical Properties of 3-[4-(Benzyloxy)butoxy]propan-1-ol
| Property | Predicted Characteristic / Value | Rationale |
| Appearance | Colorless to pale yellow, viscous liquid | Based on similar high-molecular-weight glycol ethers. |
| Boiling Point | > 280 °C (at atmospheric pressure) | High molecular weight and hydrogen bonding capability from the hydroxyl group suggest a high boiling point. |
| Solubility | Moderately soluble in water; high solubility in common organic solvents (e.g., ethanol, acetone, THF). | The hydroxyl group and ether linkages allow for hydrogen bonding with water, while the significant hydrocarbon and aromatic portions ensure solubility in organic media. |
| Density | ~0.98 - 1.05 g/cm³ | In line with other benzyloxy and butoxy derivatives. |
| Flash Point | Estimated to be > 120 °C | The high boiling point and molecular weight suggest a relatively high flash point. |
Proposed Synthesis Protocol: A Williamson Ether Synthesis Approach
A logical and well-established method for constructing the ether linkages in the target molecule is the Williamson ether synthesis. A plausible two-step synthetic route is proposed below, commencing from commercially available precursors.
Overall Synthetic Scheme
The synthesis involves two sequential etherification reactions. First, 1,4-butanediol is monobenzylated to form an intermediate, which is then coupled with a protected 3-halopropanol.
Caption: Proposed two-step synthesis of 3-[4-(Benzyloxy)butoxy]propan-1-ol.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 4-(Benzyloxy)butan-1-ol
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,4-butanediol (an excess, typically 3-5 equivalents, is used to favor mono-alkylation) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.
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Deprotonation: Sodium hydride (NaH) (1.0 equivalent, as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
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Alkylation: Benzyl bromide (1.0 equivalent) is added dropwise to the reaction mixture.
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Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction is carefully quenched by the slow addition of water. The resulting mixture is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4-(benzyloxy)butan-1-ol.
Step 2: Synthesis of 3-[4-(Benzyloxy)butoxy]propan-1-ol
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Reaction Setup: The intermediate, 4-(benzyloxy)butan-1-ol (1.0 equivalent), is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere.
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Deprotonation: Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30-60 minutes at 0 °C.
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Coupling: 3-Bromo-1-propanol (1.0 equivalent) is added dropwise.
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Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC), typically overnight.
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Workup and Purification: The workup and purification procedure is analogous to Step 1, yielding the final product, 3-[4-(benzyloxy)butoxy]propan-1-ol.
Potential Applications and Fields of Use
The unique hybrid structure of this molecule suggests several potential applications:
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High-Performance Solvents: Its expected low volatility and excellent solvency for a range of polar and non-polar substances make it a candidate for use in formulations for coatings, inks, and industrial cleaners.[1]
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Coalescing Agent in Coatings: Similar to other glycol ethers, it could serve as an effective coalescing agent in latex paints, promoting the formation of a uniform and durable film.[1]
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Chemical Intermediate: The terminal primary alcohol is a versatile functional handle for further chemical transformations. It could be a building block in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers with tailored properties.
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Plasticizers and Additives: The flexible ether backbone could impart plasticizing properties when incorporated into polymer matrices.
Safety and Handling Considerations
As the toxicological profile of 3-[4-(benzyloxy)butoxy]propan-1-ol is unknown, it must be handled with care, assuming it may present hazards similar to related chemicals.
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General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
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Potential Hazards: Based on analogous compounds like butoxypropanol, this compound may cause skin and serious eye irritation.[2] Inhalation of vapors should be avoided. The chronic effects and environmental fate are unknown.[3]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
This theoretical guide serves as a starting point for the practical investigation of 3-[4-(benzyloxy)butoxy]propan-1-ol. Experimental synthesis and subsequent analytical characterization are essential next steps to validate these predictions and fully unlock the potential of this novel compound.
References
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